molecular formula C27H23N5O2 B2768108 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide CAS No. 919858-27-8

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide

Cat. No.: B2768108
CAS No.: 919858-27-8
M. Wt: 449.514
InChI Key: SRUXDVDJYQZXLK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a p-tolyl group and at position 5 with a 3,3-diphenylpropanamide moiety. The pyrazolopyrimidine scaffold is known for its kinase inhibitory properties, particularly in targeting EGFR and other oncogenic kinases .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2/c1-19-12-14-22(15-13-19)32-26-24(17-29-32)27(34)31(18-28-26)30-25(33)16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17-18,23H,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUXDVDJYQZXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which has been associated with various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Structural Characteristics

The molecular formula of this compound is C18H18N4O2. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and an amide moiety. These functional groups contribute to its chemical reactivity and biological activity.

Compound Name Structural Features Unique Properties
This compoundPyrazolo[3,4-d]pyrimidine core with p-tolyl and diphenylpropanamide groupsPotential anticancer and enzyme inhibitory activities

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds bearing similar scaffolds have shown high inhibitory activity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

A notable study demonstrated that analogs of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the micromolar range against different tumor cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-71.74
A5492.10
PC-31.50

These findings suggest that this compound may possess similar anticancer properties.

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have been associated with anti-inflammatory and antiparasitic activities. Some derivatives have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. This broad spectrum of biological activities highlights the therapeutic potential of this compound class.

Case Studies

A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activity through molecular docking and in vitro assays. The results indicated that specific substitutions on the pyrazolo ring significantly influenced their binding affinity to target enzymes involved in cancer progression.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinones with Hydrazide/Carbohydrazide Substituents

Example Compounds :

  • Carbohydrazide-based derivatives (e.g., N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide) .

Key Findings :

  • EGFR Inhibition : IC50 values for EGFR inhibition ranged from 0.03 µM (erlotinib, reference) to 0.186 µM (compound 237) .
  • Antiproliferative Activity : MCF-7 cell line IC50 values were 34.55–60.02 µM, with apoptosis induction (flow cytometry) highest for compound 235 .
  • Docking Studies : These compounds bind the ATP pocket of EGFR (PDB: 1M17), with hydrazide groups forming hydrogen bonds with key residues (e.g., Met769) .

Comparison: The target compound’s 3,3-diphenylpropanamide group may offer superior metabolic stability compared to hydrazide derivatives, which are prone to hydrolysis.

Urea-Linked Pyrazolo[3,4-d]pyrimidinones

Example Compounds :

  • 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives .

Key Findings :

Comparison :
The target compound’s amide linkage may reduce hydrogen-bonding capacity compared to urea derivatives but could improve pharmacokinetic properties (e.g., oral bioavailability) due to reduced polarity.

Fluorinated Pyrazolo[3,4-d]pyrimidinones

Example Compounds :

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Key Findings :

  • Physicochemical Properties : Fluorine substituents increase electronegativity and lipophilicity (logP), enhancing blood-brain barrier penetration in some analogs .
  • Synthetic Complexity : Fluorination introduces synthetic challenges but improves target selectivity .

Comparison :
The absence of fluorine in the target compound may reduce off-target interactions but could limit potency in fluorine-sensitive kinases. The p-tolyl group in the target compound balances lipophilicity without the metabolic liabilities of fluorinated groups.

Chromeno-Pyrimidine Hybrids

Example Compounds :

  • 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .

Key Findings :

  • Drug-Likeness : Computational studies predict good oral bioavailability and compliance with Lipinski’s rules .
  • Synthetic Simplicity : One-step synthesis via catalytic p-toluenesulfonic acid .

Comparison: The chromeno-pyrimidine core lacks the pyrazolo[3,4-d]pyrimidinone scaffold, reducing kinase selectivity. However, the piperidine substituent in this analog may enhance solubility compared to the target compound’s diphenylpropanamide group.

Tabulated Comparison of Key Analogs

Compound Class Core Structure Substituents Key Activity IC50 (EGFR) References
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(p-Tolyl), 5-(3,3-diphenylpropanamide) Inferred kinase inhibition N/A -
Hydrazide Derivatives Pyrazolo[3,4-d]pyrimidinone Carbohydrazide, benzylidene EGFR inhibition, apoptosis induction 0.03–0.186 µM
Urea Derivatives Pyrazolo[3,4-d]pyrimidinone Urea, imino-substituted Broad anticancer activity N/A
Fluorinated Sulfonamide Analogs Pyrazolo[3,4-d]pyrimidinone Fluorophenyl, sulfonamide Kinase selectivity N/A
Chromeno-Pyrimidine Hybrids Chromeno[4,3-d]pyrimidine Piperidine, thioxo Drug-like properties N/A

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield RangeSource
Core formationDMSO, 70°C, 12 h60–70%
Amide couplingTriethylamine, RT, 6 h75–85%
Final purificationRecrystallization (acetonitrile)>95% purity

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 483.532 for derivatives) .
  • FTIR : Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Advanced: How to design experiments to evaluate kinase inhibition activity?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs showing inhibition .
  • Assay protocol :
    • Use fluorescence-based kinase activity assays (ATP consumption measured via ADP-Glo™) .
    • Include positive controls (e.g., staurosporine) and dose-response curves (IC50 calculation) .
  • Data interpretation : Compare inhibition potency with substituent effects (e.g., trifluoromethyl groups enhance binding ).

Advanced: How to resolve contradictions in reported biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., p-tolyl vs. 4-fluorophenyl) and assess activity trends .
  • Experimental replication : Standardize assay conditions (e.g., cell line viability protocols) to minimize variability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies .

Q. Table 2: Comparative Bioactivity of Derivatives

SubstituentIC50 (μM) A549 CellsSource
p-tolyl0.45
4-fluorophenyl0.78
3,4-dimethylphenyl0.32

Advanced: What methodologies are effective for pharmacokinetic profiling?

Methodological Answer:

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Microsomal incubation (human liver microsomes, LC-MS analysis) .
  • In vivo studies : Administer compound (10 mg/kg, IV/oral) in rodent models and measure plasma concentration via LC-MS/MS .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Formulation optimization : Use co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation .
  • Structural modification : Introduce hydrophilic groups (e.g., methoxy or piperazine) without disrupting target binding .

Basic: What purification strategies are recommended for intermediates?

Methodological Answer:

  • Chromatography : Flash chromatography (hexane:ethyl acetate gradient) for non-polar intermediates .
  • Recrystallization : Use ethanol/water mixtures for polar derivatives .
  • TLC monitoring : Regular checks (silica GF254, UV visualization) ensure reaction completion .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Measure protein stability shifts post-treatment .
  • Western blotting : Assess downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .
  • Knockdown studies : siRNA-mediated target silencing to confirm mechanism .

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